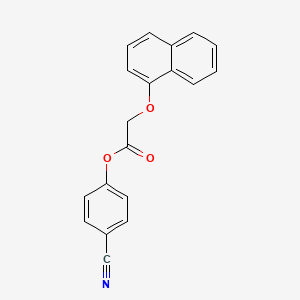

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate

Description

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate is an ester derivative combining a 4-cyanophenyl group and a naphthalen-1-yloxy moiety via an acetoxy linker. The compound’s structure features:

- Electron-withdrawing cyano group: Enhances polarity and influences hydrolysis kinetics.

- Ester linkage: Imparts susceptibility to enzymatic or alkaline hydrolysis compared to amides.

This structural profile positions it as a candidate for applications in materials science or medicinal chemistry, where aromatic interactions and controlled degradation are critical .

Properties

IUPAC Name |

(4-cyanophenyl) 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTXBMCBFLKUIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate typically involves the esterification of 4-cyanophenol with 2-(naphthalen-1-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or naphthalen-1-yloxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Cyanophenylacetate (CAS 1528-41-2)

- Molecular formula: C₁₁H₁₁NO₂; MW: 189.21 g/mol.

- Key differences : Lacks the naphthalen-1-yloxy group, replacing it with a simple ethyl ester.

- Properties: Lower molecular weight and reduced lipophilicity (estimated LogP ~1.5–2.0) compared to the target compound.

N-(4-Chlorophenyl)-2-(Naphthalen-1-yl)acetamide

- Molecular formula: C₁₈H₁₄ClNO; MW: 295.75 g/mol.

- Key differences: Substitutes the cyano group with a chloro group and replaces the ester with an amide.

- Properties: Hydrolysis stability: Amide linkage resists hydrolysis better than esters. Crystal packing: Monoclinic crystal system (space group P21/c) with a = 19.163 Å, b = 5.0458 Å, c = 17.252 Å, β = 116.365°.

Naphthalen-1-ylmethyl 2-Cyanoacetate (CAS 143659-34-1)

- Molecular formula: Likely C₁₄H₁₁NO₃; MW: ~241.24 g/mol.

- Key differences : Uses a naphthalen-1-ylmethyl group instead of naphthalen-1-yloxy.

Ethyl 2-(4-Cyanonaphthalen-1-yl)acetate (CAS 34841-61-7)

- Molecular formula: Likely C₁₅H₁₃NO₂; MW: ~239.27 g/mol.

- Key differences: Replaces the phenyl group with a naphthalene ring fused directly to the cyano-substituted carbon.

- Properties : Extended aromaticity may enhance UV absorption and fluorescence properties, making it suitable for optoelectronic applications .

Triazolyl Acetates (e.g., Compound 2d in )

- Example : Ethyl 2-hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate.

- Key differences : Incorporates a triazole ring, introducing hydrogen-bonding capability.

Structural and Functional Analysis Table

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | LogP (Estimated) | Stability to Hydrolysis | Notable Applications |

|---|---|---|---|---|---|---|

| 4-Cyanophenyl 2-(Naphthalen-1-yloxy)acetate | C₁₉H₁₃NO₃ | ~303.32 | Ester, cyano, naphthyloxy | ~3.5–4.0 | Moderate | Materials science, drug delivery |

| Ethyl 4-Cyanophenylacetate | C₁₁H₁₁NO₂ | 189.21 | Ester, cyano | ~1.5–2.0 | Low | Synthetic intermediate |

| N-(4-Chlorophenyl)-2-(Naphthalen-1-yl)acetamide | C₁₈H₁₄ClNO | 295.75 | Amide, chloro, naphthyl | ~3.0–3.5 | High | Crystallography studies |

| Naphthalen-1-ylmethyl 2-Cyanoacetate | C₁₄H₁₁NO₃ | ~241.24 | Ester, cyano, naphthylmethyl | ~2.5–3.0 | Moderate | Organic synthesis |

| Ethyl 2-(4-Cyanonaphthalen-1-yl)acetate | C₁₅H₁₃NO₂ | ~239.27 | Ester, cyano, naphthyl | ~2.8–3.3 | Moderate | Optoelectronics |

| Triazolyl Acetate (2d) | C₁₆H₁₅N₃O₃ | ~297.31 | Triazole, hydroxy, naphthyl | ~1.0–1.5 | Moderate | Pharmaceutical research |

Research Findings and Implications

- Reactivity : The target compound’s ester group makes it more prone to hydrolysis than amide analogs like N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide, which could limit its use in aqueous environments .

- Lipophilicity : The naphthalen-1-yloxy group increases LogP compared to phenyl or methyl-linked derivatives, suggesting better membrane permeability in biological systems .

- Crystallography : Structural analogs with naphthalene moieties (e.g., ) exhibit well-defined crystal packing, implying that the target compound may form stable crystalline phases suitable for X-ray analysis using programs like SHELX .

Biological Activity

4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C16H13NO3

- Molecular Weight : 269.28 g/mol

- CAS Number : 391229-07-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cell proliferation and survival.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

This compound has shown promising anticancer properties, particularly against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 12.5 | |

| MCF7 (Breast) | 15.0 | ||

| LoVo (Colon) | 10.0 | ||

| HT29 (Colon) | 11.5 |

The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell growth, such as the mTOR pathway, leading to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

Several studies have evaluated the efficacy of this compound in vitro:

Case Study Summary

- Objective : Evaluate anticancer efficacy.

- Method : MTT assay on human cancer cell lines.

- Results : Significant cytotoxicity observed with low CC50 values indicating high potency against cancer cells compared to normal fibroblasts.

In one study, the selectivity of the compound for cancer cells over normal cells was highlighted, which is crucial for developing safer therapeutic agents.

Future Directions

Given its promising biological profile, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Elucidating detailed pathways affected by the compound.

- Analog Development : Synthesizing derivatives to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.